
CID 71380670
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71380670” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 71380670 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity. The synthetic route may involve multiple steps, including reactions such as condensation, cyclization, and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand. The industrial production methods focus on optimizing the reaction conditions to achieve high efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
CID 71380670 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Addition: Addition reactions can occur, where new atoms or groups are added to the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution and addition reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
CID 71380670 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets and pathways.
Industry: this compound is used in industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 71380670 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 71380670 include other chemical entities with related structures and properties. These compounds may share similar functional groups, reactivity, and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique chemical structure and specific properties that make it suitable for particular applications. The compound’s reactivity, stability, and interaction with biological targets may differ from those of similar compounds, highlighting its uniqueness and potential advantages in various research and industrial contexts.
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique chemical structure, reactivity, and applications make it a valuable tool for scientific research and industrial applications
Propiedades
Fórmula molecular |
C16H34Cl4SeSn |
|---|---|
Peso molecular |
565.9 g/mol |
InChI |
InChI=1S/C16H34Cl4Se.Sn/c1-3-5-7-9-11-13-15-21(17,18,19,20)16-14-12-10-8-6-4-2;/h3-16H2,1-2H3; |
Clave InChI |
AAZPJHHYFPPNOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Se](CCCCCCCC)(Cl)(Cl)(Cl)Cl.[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



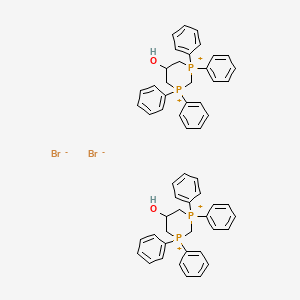
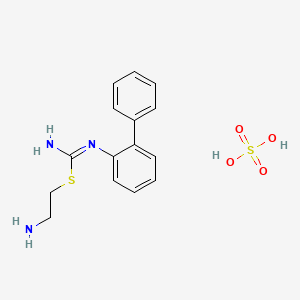
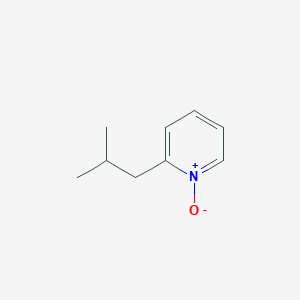
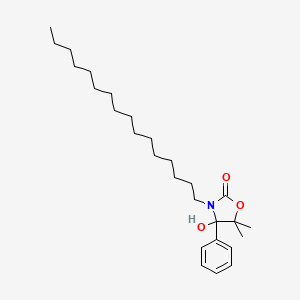
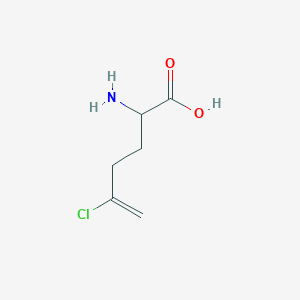

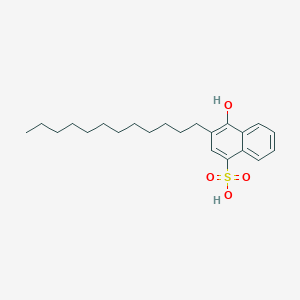
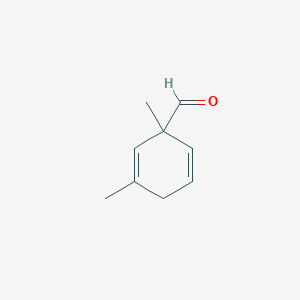
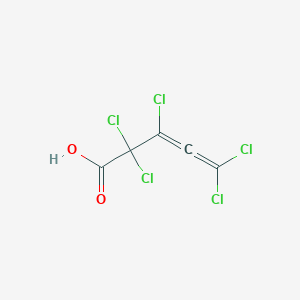
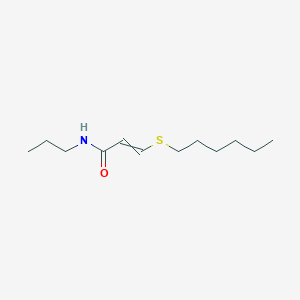
![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
